molecular formula C29H26N2O5S B11079050 2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11079050
M. Wt: 514.6 g/mol
InChI Key: VAQRYKROYDUKBL-UHFFFAOYSA-N
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Description

The compound 2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate features a hexahydroquinoline core with distinct substituents:

  • 2-Phenylethyl ester at position 2.
  • Methyl group at position 2.
  • 4-Nitrophenyl at position 3.
  • Ketone at position 4.
  • Thiophen-2-yl at position 7.

This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in antimicrobial and enzyme-targeted applications .

Properties

Molecular Formula

C29H26N2O5S

Molecular Weight

514.6 g/mol

IUPAC Name

2-phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H26N2O5S/c1-18-26(29(33)36-14-13-19-6-3-2-4-7-19)27(20-9-11-22(12-10-20)31(34)35)28-23(30-18)16-21(17-24(28)32)25-8-5-15-37-25/h2-12,15,21,27,30H,13-14,16-17H2,1H3

InChI Key

VAQRYKROYDUKBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch reaction, which is a multi-component reaction used to synthesize hexahydroquinolines. The reaction conditions often include the use of aldehydes, β-ketoesters, and ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound is of interest in medicinal chemistry due to its potential biological activities. Compounds with similar structures have been shown to exhibit significant anticancer properties. For instance, studies have indicated that derivatives of hexahydroquinoline can inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting cell cycle progression .

Anticancer Activity

Research has demonstrated that compounds related to 2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can effectively target specific cancer pathways. For example:

  • A related compound exhibited an average growth inhibition rate against human tumor cells with mean GI50/TGI values indicating potent anticancer activity .
  • In vitro studies have shown that compounds derived from similar frameworks can achieve IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and colorectal cancer cell lines (HCT-116) .

Biochemical Interactions

The compound may interact with various biological targets, including enzymes and receptors involved in disease mechanisms. Understanding these interactions can lead to the development of novel therapeutic agents. Molecular docking studies suggest that such compounds could serve as inhibitors for specific enzymes, such as 5-lipoxygenase, which is implicated in inflammatory processes .

Synthesis and Optimization

The synthesis of This compound typically involves multi-step organic reactions. Optimizing reaction conditions is crucial for maximizing yield and purity:

  • Starting Materials: The synthesis often begins with readily available precursors.
  • Reagents: Common reagents include thiourea and various alkylating agents.
  • Techniques: Techniques such as solvent extraction and chromatography are employed to purify the final product.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of derivatives based on the hexahydroquinoline structure. The results indicated that several compounds displayed potent activity against multiple cancer cell lines, with IC50 values ranging from 1.9 to 7.52 µg/mL . This highlights the therapeutic potential of structurally related compounds.

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to assess the binding affinity of synthesized compounds to biological targets involved in inflammation and cancer pathways. Results indicated promising interactions that warrant further investigation for drug development .

Mechanism of Action

The mechanism of action of 2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitrophenyl group can participate in redox reactions, while the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Notable Properties
Target Compound C₃₀H₂₇N₃O₅S 565.62 2-Me, 4-(4-NO₂Ph), 7-(thiophen-2-yl), 3-(2-phenylethyl) High electron withdrawal, potential antimicrobial activity
Ethyl 4-(4-ClPh)-2-Me-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate C₂₀H₂₀ClNO₃ 357.84 2-Me, 4-ClPh, 3-Et Chlorine enhances lipophilicity; moderate bioactivity
Methyl 4-(4-MeOPh)-2-Me-5-oxo-hexahydroquinoline-3-carboxylate C₁₉H₂₁NO₄ 327.37 2-Me, 4-MeOPh, 3-Me Methoxy group reduces reactivity; lower solubility in polar solvents
Ethyl 2-(3-NO₂Ph)-5-oxo-tetrahydroquinoline-4-carboxylate C₁₈H₁₆N₂O₅ 340.33 2-(3-NO₂Ph), 4-Et Meta-nitro reduces resonance effects; tetrahydro core limits conformational flexibility

Biological Activity

The compound 2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex heterocyclic organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C29H26N2O5SC_{29}H_{26}N_{2}O_{5}S and a molecular weight of approximately 461.5g/mol461.5\,g/mol. The hexahydroquinoline core is notable for its diverse biological activities, influenced by the presence of functional groups such as nitrophenyl and thiophenyl substituents .

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that derivatives of hexahydroquinoline can possess significant anticancer properties. For instance, isoquinoline derivatives have been tested for cytotoxicity against cancer cell lines using the MTT assay. A compound structurally related to our target exhibited promising results as a potential anticancer agent .

CompoundCell LineIC50 (μM)
Compound AHeLa15
Compound BHEK-293T20

The incorporation of similar compounds into targeted delivery systems has demonstrated enhanced antitumor activity compared to non-targeted controls .

Enzyme Inhibition

The compound may interact with specific enzymes or receptors involved in disease pathways. For example, the inhibition of lysosomal phospholipase A2 (PLA2G15) has been shown to correlate with the biological activity of certain cationic amphiphilic compounds . The inhibition values for related compounds were found to be less than 1mM1\,mM, indicating significant potential for therapeutic applications.

Neuropharmacological Effects

Research into isoquinoline derivatives suggests that they may interact with neurotransmitter receptors. For example, studies have indicated that certain derivatives exhibit binding affinity for serotonin receptors (5-HT1A) and dopamine receptors (D2), which are critical in treating neuropsychiatric disorders .

Case Studies and Experimental Findings

In a series of experiments involving structural analogs of the target compound:

  • Antiviral Activity : A related compound was evaluated for its ability to inhibit SARS-CoV replication in Vero cells. The effective concentration (EC50) was determined to be 1.6μM1.6\,μM, showcasing its potential as an antiviral agent .
  • Cytotoxicity Assessment : The cytotoxic effects were assessed across various cell lines, revealing that certain modifications led to decreased toxicity while maintaining efficacy against target cells .

Synthesis and Optimization

The synthesis of This compound typically involves multi-step organic reactions. Optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as solvent extraction and chromatographic methods are commonly employed in industrial settings to enhance production efficiency .

Q & A

Q. What strategies mitigate challenges in achieving enantiomeric purity during synthesis?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. For racemic mixtures, consider kinetic resolution using lipases or crystallization-induced asymmetric transformations .

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